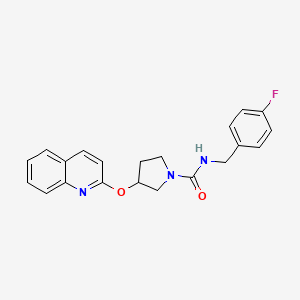

N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-quinolin-2-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c22-17-8-5-15(6-9-17)13-23-21(26)25-12-11-18(14-25)27-20-10-7-16-3-1-2-4-19(16)24-20/h1-10,18H,11-14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRNKNCQEDXCPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 336.37 g/mol

This compound features a pyrrolidine core substituted with a quinoline moiety and a fluorobenzyl group, which are critical for its biological activity.

The compound exhibits its biological effects primarily through the modulation of specific protein targets involved in cellular signaling pathways. Notably, it has been shown to inhibit certain kinases that play roles in cancer cell proliferation and survival.

- Kinase Inhibition : The compound acts as an inhibitor of protein kinases, which are crucial for various cellular processes including proliferation and apoptosis. This inhibition is linked to its ability to induce cell cycle arrest and promote apoptosis in cancer cells .

- Apoptotic Pathways : Studies have indicated that this compound can activate apoptotic pathways in tumor cells, leading to increased cell death .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | Apoptosis induction |

| A549 (Lung) | 4.5 | Cell cycle arrest |

| HeLa (Cervical) | 6.0 | Kinase inhibition |

These results indicate that the compound is particularly effective against breast and lung cancer cells, suggesting a promising therapeutic application.

In Vivo Studies

Animal models have further validated the efficacy of this compound. In xenograft models, the compound significantly reduced tumor growth compared to control groups, demonstrating its potential for clinical application in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Pyrrolidine Ring : Essential for maintaining the active conformation necessary for kinase binding.

- Quinoline Moiety : Contributes to the compound's ability to interact with target proteins due to its planar structure.

- Fluorobenzyl Substitution : Enhances lipophilicity and cellular uptake, improving overall efficacy.

Research indicates that modifications to these structural components can lead to variations in potency and selectivity against different cancer types .

Case Studies

Recent studies have highlighted the potential of this compound in treating resistant cancer forms:

- Case Study 1 : A study involving triple-negative breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

- Case Study 2 : In a model of lung cancer, the compound was found to enhance the effects of existing chemotherapeutic agents, suggesting a synergistic potential that could improve treatment outcomes for patients with advanced disease .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-(4-fluorobenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. In vitro assays demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL, suggesting strong antiproliferative effects against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship studies suggest that modifications to the quinoline moiety can enhance its antibacterial efficacy .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of this compound, researchers treated MCF-7 and HCT-116 cell lines with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating effective induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, suggesting potential as a new antimicrobial agent .

Chemical Reactions Analysis

Oxidation Reactions

The quinoline moiety undergoes selective oxidation under controlled conditions:

-

Quinoline N-oxidation : Treatment with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) oxidizes the quinoline nitrogen to form the corresponding N-oxide derivative.

Example :

-

C-4 Position Oxidation : In related tetrahydroquinoline systems, KMnO₄ oxidizes alkyl side chains at the C-4 position to ketones .

Hydrolysis Reactions

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at elevated temperatures cleaves the carboxamide to yield a carboxylic acid and ammonia .

Example :

-

Enzymatic Hydrolysis : Lipases (e.g., CALB) catalyze kinetic resolution of racemic intermediates, enabling stereoselective hydrolysis .

Nucleophilic Substitution

The fluorobenzyl group participates in selective substitutions:

-

Aromatic Fluorine Displacement : While challenging due to fluorine’s electronegativity, harsh conditions (e.g., NaNH₂ in liquid NH₃) enable substitution with strong nucleophiles (e.g., -OH, -NH₂) .

Example :

Cross-Coupling Reactions

The quinoline ring supports transition metal-catalyzed couplings:

-

Suzuki–Miyaura Coupling : Although the parent compound lacks a halide, synthetic precursors with bromo- or iodo-quinoline moieties react with boronic acids (e.g., 3,4-dichlorophenyl boronic acid) to form biaryl derivatives .

Example :

Reduction Reactions

-

Quinoline Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline, altering electronic properties .

-

Carboxamide Reduction : LiAlH₄ reduces the carboxamide to a primary amine .

Ether Cleavage

The quinolin-2-yloxy ether linkage is cleaved under acidic or reductive conditions:

-

Acidic Cleavage : HI or HBr in acetic acid breaks the ether bond, yielding quinolin-2-ol and a pyrrolidine-alcohol derivative .

-

Reductive Cleavage : LiAlH₄ reduces the ether to an alcohol .

Functionalization of the Pyrrolidine Ring

Preparation Methods

Synthetic Pathways

Retrosynthetic Analysis

The target compound can be dissected into three key components (Figure 1):

- Pyrrolidine-1-carboxamide backbone : Serves as the central scaffold.

- Quinolin-2-yloxy group : Introduced via etherification at the pyrrolidine C3 position.

- 4-Fluorobenzyl substituent : Attached to the carboxamide nitrogen through alkylation or coupling.

Retrosynthetically, the molecule can be assembled through sequential functionalization of a pyrrolidine intermediate.

Stepwise Synthesis

Synthesis of 3-Hydroxypyrrolidine-1-carboxylic Acid Derivatives

The pyrrolidine core is typically derived from proline or synthesized via cyclization of 1,4-diols or amines. A common approach involves:

- Cyclization of 4-chloro-1-aminobutanol : Reaction with phosgene or triphosgene yields pyrrolidine-1-carbonyl chloride, which is subsequently hydrolyzed to the carboxylic acid.

- Protection of the amine : Tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups are employed to prevent undesired side reactions during subsequent steps.

Introduction of the Quinolin-2-yloxy Group

Etherification at the pyrrolidine C3 position is achieved through nucleophilic substitution or Mitsunobu reactions:

- Nucleophilic substitution : Reacting 3-hydroxypyrrolidine with 2-chloroquinoline in the presence of a base (e.g., potassium carbonate) in N,N-dimethylformamide (DMF) at 80–100°C for 12–24 hours.

- Mitsunobu reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-hydroxypyrrolidine with quinolin-2-ol under anhydrous conditions.

Key optimization : The Mitsunobu method offers superior regioselectivity but requires strict anhydrous conditions, whereas nucleophilic substitution is more scalable but may yield lower purity.

Carboxamide Formation with 4-Fluorobenzylamine

The final step involves coupling the pyrrolidine intermediate with 4-fluorobenzylamine:

- Activation of the carboxylic acid : Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

- Amide coupling : Reacting the acid chloride with 4-fluorobenzylamine in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine).

Alternative methods employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for milder conditions.

Alternative Route: One-Pot Synthesis

A streamlined one-pot approach combines intermediates to reduce purification steps:

- Simultaneous etherification and amidation : Reacting 3-hydroxypyrrolidine with 2-chloroquinoline and 4-fluorobenzyl isocyanate in DMF at 120°C for 18 hours.

- In situ activation : Using EDC/HOBt to facilitate carboxamide formation without isolating intermediates.

Yield comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Stepwise synthesis | 62–68 | 95–98 |

| One-pot synthesis | 55–60 | 90–93 |

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

- DMF vs. THF : DMF enhances nucleophilicity in etherification but may complicate purification, whereas THF offers better compatibility with acid chlorides.

- Bases : Potassium carbonate provides moderate alkalinity for substitutions, while triethylamine is preferred for amide couplings to neutralize HCl byproducts.

Characterization and Analytical Data

Spectroscopic Analysis

Challenges and Solutions

Steric Hindrance in Etherification

The bulky quinoline moiety impedes nucleophilic attack at the pyrrolidine C3 position. Mitigation strategies include:

Q & A

Q. What computational tools predict interactions with off-target receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.